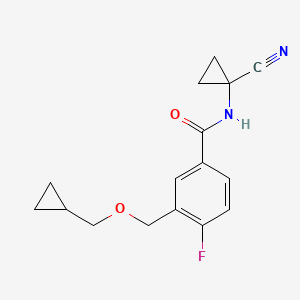
N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide” is a complex organic compound. It contains several functional groups including a cyanocyclopropyl group, a cyclopropylmethoxymethyl group, a fluorobenzamide group, and an amide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the amide and cyanocyclopropyl groups could make it reactive towards both nucleophilic and electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Fluorescent Compounds Synthesis
N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction : A study developed a formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, yielding a series of fluorescent 1-amino-2,3-naphthalic anhydrides. These compounds, due to their fluorescent features, have potential applications in materials science and sensor technology (Tianyu Lu et al., 2022).
PET Imaging Ligands
Sigma Receptor Radioligands for PET Imaging : Research into N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide highlighted its application as a sigma receptor radioligand, suggesting its use for PET imaging to study sigma receptors in humans, which could have implications in diagnosing and understanding various neurological conditions (C. Shiue et al., 1997).
Polymer Synthesis
Semiaromatic Polyamides with Fluorobenzamide Units : A study on the synthesis and characterization of semiaromatic polyamides incorporated with difluorobenzamide units demonstrated excellent thermal properties, indicating their suitability for high-performance materials in engineering and electronics (Y. Guangming et al., 2016).
Antimicrobial and Antitumor Agents
Silver-NHC Complexes with Fluorobenzamide : Investigations into Ag(I)-NHC compounds, including those with fluorobenzamide ligands, have shown promising antibacterial and antitumor activities. These studies provide a foundation for developing new chemotherapeutics and antibacterial agents, leveraging the unique properties of fluorobenzamides (Nicholas A Johnson et al., 2017).
Antimicrobial Analog Synthesis
Microwave-Induced Synthesis of Fluorobenzamides : The synthesis of fluorobenzamide compounds containing thiazole and thiazolidine demonstrated promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group significantly enhanced antimicrobial efficacy, indicating potential for developing new antimicrobial agents (N. Desai et al., 2013).
Mecanismo De Acción
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the other reagents and conditions present .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material or chemical reagent, future research could explore its properties and potential applications .
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-4-3-12(15(20)19-16(10-18)5-6-16)7-13(14)9-21-8-11-1-2-11/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWWEXMEUIGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

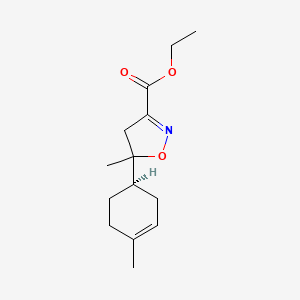

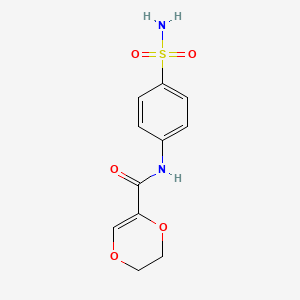
![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)
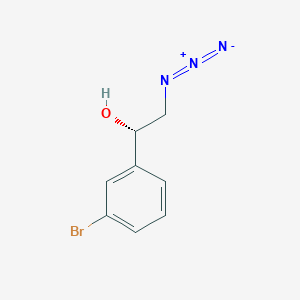
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639757.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2639759.png)
![Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2639760.png)
![3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2639761.png)
![1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2639762.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2639767.png)
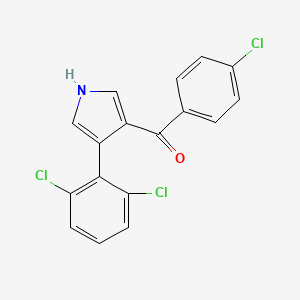

![{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol](/img/structure/B2639772.png)